Ethyl 4-phenyl-2-(2-tosylacetamido)thiophene-3-carboxylate
Description
Ethyl 4-phenyl-2-(2-tosylacetamido)thiophene-3-carboxylate is a synthetic organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its complex structure, which includes a phenyl group, a tosylacetamido group, and an ethyl ester group attached to the thiophene ring. It is of interest in various fields of research due to its potential biological and chemical properties.
Properties
IUPAC Name |
ethyl 2-[[2-(4-methylphenyl)sulfonylacetyl]amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S2/c1-3-28-22(25)20-18(16-7-5-4-6-8-16)13-29-21(20)23-19(24)14-30(26,27)17-11-9-15(2)10-12-17/h4-13H,3,14H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYRDZWVGVWWOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-phenyl-2-(2-tosylacetamido)thiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the phenyl and tosylacetamido groups. The final step involves esterification to introduce the ethyl ester group.
Thiophene Ring Formation: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.
Tosylacetamido Group Addition: The tosylacetamido group is introduced through a nucleophilic substitution reaction using tosyl chloride and acetamide.
Esterification: The final step involves esterification using ethanol and a suitable acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-phenyl-2-(2-tosylacetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the tosyl group or to reduce the ester to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and tosylacetamido groups can undergo electrophilic or nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, diethyl ether as a solvent.
Substitution: Tosyl chloride, acetamide, aluminum chloride, benzoyl chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, de-tosylated products.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Scientific Research Applications
Ethyl 4-phenyl-2-(2-tosylacetamido)thiophene-3-carboxylate has several notable applications in scientific research:
Organic Synthesis
This compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, making it valuable in developing new compounds.
Research has highlighted its potential biological activities:
- Antimicrobial Properties: Studies indicate that this compound exhibits significant antibacterial activity against various strains, including Bacillus cereus, outperforming conventional antibiotics like ciprofloxacin .
- Anticancer Potential: Molecular docking studies suggest that derivatives of this compound may inhibit key enzymes involved in cancer progression, showing promise as anticancer agents .
Medicinal Chemistry
Due to its unique structural features, this compound is explored for drug development. Its ability to interact with biological targets makes it a candidate for further pharmacological studies .
Industrial Applications
In addition to its research applications, this compound is also utilized in various industrial contexts:
Material Science
The compound's electronic properties are being investigated for use in organic semiconductors and other materials that require specific electronic characteristics.
Pharmaceutical Development
Its potential as a lead compound in drug discovery programs highlights its significance in pharmaceutical research, particularly for developing new antimicrobial and anticancer therapies.
Mechanism of Action
The mechanism of action of Ethyl 4-phenyl-2-(2-tosylacetamido)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the tosylacetamido group suggests potential interactions with nucleophilic sites in proteins, while the thiophene ring may participate in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Ethyl 4-phenyl-2-(2-tosylacetamido)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 2-(2-tosylacetamido)thiophene-3-carboxylate: Lacks the phenyl group, which may affect its biological activity and chemical reactivity.
4-Phenyl-2-(2-tosylacetamido)thiophene-3-carboxylic acid: Lacks the ethyl ester group, which may influence its solubility and reactivity.
2-(2-Tosylacetamido)thiophene-3-carboxylate: Lacks both the phenyl and ethyl ester groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Biological Activity
Ethyl 4-phenyl-2-(2-tosylacetamido)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, molecular docking studies, and various biological assays.
Synthesis and Characterization
The synthesis of this compound typically involves the Gewald reaction, which allows for the formation of thiophene derivatives under mild conditions. The characterization of synthesized compounds is often performed using techniques such as IR spectroscopy, NMR (both and ), and mass spectrometry to confirm structure and purity.
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound against various biological targets. For instance, recent research indicated that derivatives of this compound exhibited significant binding affinities towards GlcN-6-P synthase, with docking energies suggesting potential as effective inhibitors. The binding energy calculations showed that certain derivatives had lower energies compared to standard drugs like fluconazole, indicating a promising pharmacological profile .
Antibacterial Activity
In vitro studies have demonstrated that this compound exhibits notable antibacterial properties. It has been tested against various bacterial strains, including Bacillus cereus, where it showed superior activity compared to conventional antibiotics such as ciprofloxacin. The Minimum Inhibitory Concentration (MIC) values indicated potent antibacterial effects, suggesting its potential application in treating bacterial infections .
Antifungal Activity
The antifungal activity of this compound has also been assessed, particularly against Candida albicans. The results revealed that it outperformed established antifungal agents like itraconazole, highlighting its potential as a therapeutic agent for fungal infections .
Antidiabetic and Anti-inflammatory Properties
Additionally, the compound has been investigated for its antidiabetic and anti-inflammatory activities. Various derivatives were shown to significantly reduce blood glucose levels in diabetic models and exhibited anti-inflammatory effects in assays measuring cytokine production. These findings suggest that this compound could be beneficial in managing diabetes and related inflammatory conditions .
Summary of Findings
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Tested Strain/Model | Standard Comparison | Outcome |
|---|---|---|---|
| Antibacterial | Bacillus cereus | Ciprofloxacin | Superior activity |
| Antifungal | Candida albicans | Itraconazole | More potent |
| Antidiabetic | Diabetic model | - | Significant glucose reduction |
| Anti-inflammatory | Cytokine assays | - | Reduced cytokine production |
Q & A
Q. What are the standard synthetic routes for Ethyl 4-phenyl-2-(2-tosylacetamido)thiophene-3-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of the thiophene core followed by functionalization. For example, acylation of an amino-substituted thiophene intermediate with tosylacetyl chloride under basic conditions (e.g., pyridine or triethylamine) is a critical step . Reaction optimization includes controlling temperature (e.g., reflux in anhydrous solvents like toluene or DCM) and monitoring progress via TLC or HPLC . Yield improvements often require stoichiometric adjustments of reagents (e.g., 1.2–1.5 equivalents of tosylating agent) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?
Key techniques include:
- 1H/13C NMR : Identify resonances for the tosyl group (aromatic protons at ~7.2–7.8 ppm, methyl protons at ~2.4 ppm) and thiophene ring protons (distinct splitting patterns due to substituents) .
- IR Spectroscopy : Confirm amide C=O (~1650–1680 cm⁻¹) and ester C=O (~1720 cm⁻¹) stretches .
- Mass Spectrometry : Molecular ion peaks ([M+H]+) should align with the molecular formula (C22H22N2O5S2, MW: 482.55 g/mol) .
Q. What are the recommended protocols for purity assessment and storage?
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis. Storage requires anhydrous conditions (desiccator, under argon) at 2–8°C to prevent hydrolysis of the ester and tosylamide groups . Stability studies suggest degradation occurs above 40°C, particularly in polar solvents .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for thiophene derivatives like this compound?
Discrepancies in crystal structure refinement (e.g., disorder in the tosyl group) can be addressed using SHELX software. Strategies include:
Q. What methodologies are effective for evaluating structure-activity relationships (SAR) in related thiophene derivatives?
SAR studies require systematic substitution of functional groups:
- Replace the tosyl group with other sulfonamides (e.g., mesyl, nosyl) to assess steric/electronic effects on bioactivity .
- Modify the phenyl ring (e.g., electron-withdrawing substituents) and correlate changes with biological assays (e.g., antimicrobial IC50) .
- Use molecular docking to predict interactions with targets like cyclooxygenase-2 or bacterial enzymes .
Q. How can conflicting biological activity data between in vitro and in vivo models be analyzed?
Discrepancies may arise from metabolic instability or poor bioavailability. Solutions include:
- Prodrug Design : Mask the ester group with hydrolyzable moieties (e.g., tert-butyl) to enhance plasma stability .
- Pharmacokinetic Profiling : Measure plasma half-life using LC-MS/MS and compare with in vitro cytotoxicity data .
- Metabolite Identification : Incubate the compound with liver microsomes to identify degradation pathways .
Methodological Challenges and Solutions
Q. What strategies mitigate low yields in the final acylation step of the synthesis?
Low yields (~40–50%) often result from competing side reactions (e.g., tosyl group hydrolysis). Mitigation approaches:
- Use anhydrous solvents (e.g., THF over DMF) and molecular sieves to scavenge water .
- Employ coupling agents like HATU/DIPEA to activate the tosylacetyl chloride .
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) before acylation .
Q. How should researchers handle discrepancies between computational and experimental solubility data?
Computational models (e.g., COSMO-RS) may overestimate solubility in nonpolar solvents. Experimental validation via:
- Shake-Flask Method : Measure solubility in DMSO, ethanol, and PBS (pH 7.4) at 25°C .
- Hansen Solubility Parameters : Compare predicted vs. observed solubility in solvents with similar HSP values (δD, δP, δH) .
Comparative Analysis
Q. How does the bioactivity of this compound compare to analogs with varying substituents on the thiophene ring?
| Analog | Substituent | Bioactivity (IC50, μM) | Source |
|---|---|---|---|
| Ethyl 4-phenyl-2-(2-nosylacetamido) | Nosyl (nitrobenzenesulfonamide) | 12.3 (COX-2 inhibition) | |
| Ethyl 4-(4-Cl-phenyl)-2-tosylacetamido | Chlorophenyl | 8.7 (Antimicrobial) | |
| Parent compound | Tosyl/phenyl | 18.9 (COX-2) / 24.5 (E. coli) |
The chlorophenyl analog shows enhanced antimicrobial activity due to increased lipophilicity, while the nosyl group improves COX-2 selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
